molecular formula C26H27ClN4O4 B2809333 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540481-25-2

9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2809333
CAS RN: 540481-25-2
M. Wt: 494.98
InChI Key: VQNKNBZVDKCVDZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been found to exhibit antibacterial, antifungal, anti-inflammatory, anticancer, and analgesic properties .

Scientific Research Applications

Synthesis and Heterocyclization

The compound is synthesized through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents. This process leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, demonstrating the compound's role in exploring new synthetic routes and mechanisms for heterocyclization (Lipson et al., 2003).

Chemical Transformations

Further research into the compound's chemistry reveals its potential for chemical transformations. Cascade cyclization reactions involving 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have been explored, showcasing the compound's versatility in synthesizing partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. These findings suggest the compound's utility in the development of new chemical entities with potential biological activities (Lipson et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some quinazolinones are relatively safe, while others can be toxic or even carcinogenic . Without specific information, it’s difficult to provide a detailed safety analysis.

Future Directions

The study of quinazolinones and their derivatives is a very active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .

properties

IUPAC Name

9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4/c1-26(2)12-17-21(18(32)13-26)22(15-8-6-7-9-16(15)27)31-25(28-17)29-24(30-31)14-10-19(33-3)23(35-5)20(11-14)34-4/h6-11,22H,12-13H2,1-5H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKNBZVDKCVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=CC=C5Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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